
3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups and a tetrafluorobenzene ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene typically involves the reaction of 2,3-dimethylphenol with 1,2,4,5-tetrafluorobenzene under specific conditions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where the phenol acts as a nucleophile and displaces a leaving group on the tetrafluorobenzene ring. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to changes in the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules, while the fluorine atoms can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,3-Dimethylphenoxy)-1,2,4,5-tetrafluorobenzene: can be compared with other fluorinated aromatic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H10F4O |
|---|---|
Poids moléculaire |
270.22 g/mol |
Nom IUPAC |
3-(2,3-dimethylphenoxy)-1,2,4,5-tetrafluorobenzene |
InChI |
InChI=1S/C14H10F4O/c1-7-4-3-5-11(8(7)2)19-14-12(17)9(15)6-10(16)13(14)18/h3-6H,1-2H3 |
Clé InChI |
UIDJPDYDIHVNRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OC2=C(C(=CC(=C2F)F)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


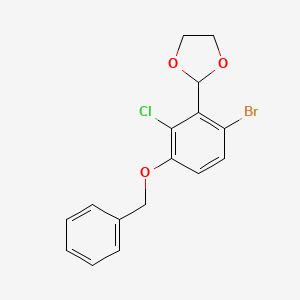
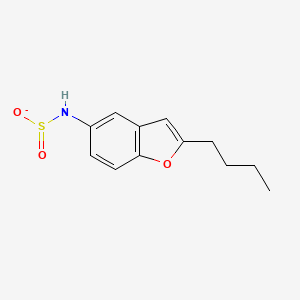
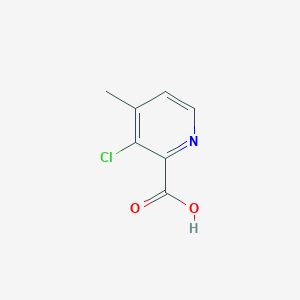
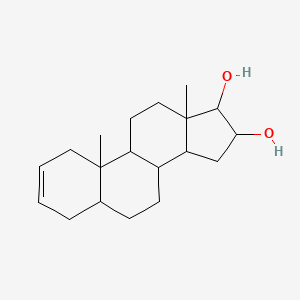
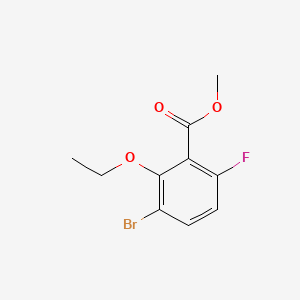
![ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14022674.png)
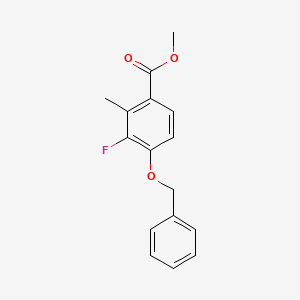

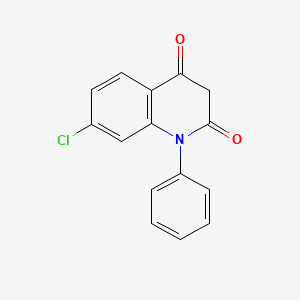
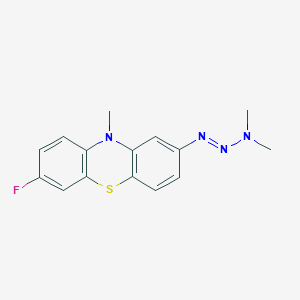


![N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride](/img/structure/B14022717.png)
![10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14022725.png)
